molecular formula C14H16ClNO2 B1465919 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride CAS No. 1353502-05-2

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride

Cat. No.: B1465919
CAS No.: 1353502-05-2
M. Wt: 265.73 g/mol
InChI Key: FSKTWVCMBZHHHH-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the aniline group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Conversion to 4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of dyes, pigments, and other industrial chemicals due to its unique structural features that enhance reactivity.

Research has indicated that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .
  • Anticancer Potential : Preliminary investigations indicate that this compound may have anticancer properties, warranting further research into its mechanisms of action against cancer cells .

Case Studies and Research Findings

Several studies have documented the biological effects and synthetic utility of this compound:

  • Synthesis and Characterization : In a study published in MDPI, researchers synthesized this compound and characterized its crystal structure using X-ray crystallography. They highlighted its role as a precursor for synthesizing azo dyes and dithiocarbamate derivatives .
  • Biological Evaluations : Another study explored the compound's potential as a pharmaceutical agent by assessing its interaction with various biological targets. The research focused on its structural features that enhance binding affinity to specific receptors involved in disease pathways .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride involves its interaction with specific molecular targets. The methoxy group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Shares the methoxy and aniline groups but lacks the additional methoxyphenyl group.

    4-Methoxyphenethylamine: Contains a methoxy group and an ethylamine moiety instead of the aniline group.

    4-Methoxyamphetamine: Features a methoxy group and an amphetamine structure.

Uniqueness

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride is an organic compound characterized by its unique structural features, including a methoxy group attached to a phenyl ring, which is further linked to an aniline moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

The compound's IUPAC name is 2-[(4-methoxyphenyl)methoxy]aniline; hydrochloride, with a molecular formula of C₁₄H₁₅ClN₂O₂. Its synthesis typically involves the nucleophilic substitution of 4-methoxybenzyl chloride with aniline, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound's structure allows for various chemical modifications, enhancing its utility in drug development and organic synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The methoxy group enhances the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular proteins, enzymes, and receptors. This interaction can modulate various biological pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines. Notably, studies reported IC₅₀ values indicating its potency against human colon adenocarcinoma (HT-29) and other tumor cell lines:

Cell Line IC₅₀ (μM)
HT-295.43
HeLa7.12
CaCo-26.89
MCF-78.34

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity, particularly against renal cancer cells, where it exhibited an IC₅₀ value of 1.14 μM, demonstrating high selectivity for this cell type .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 μg/mL, suggesting potential as a therapeutic agent for bacterial infections .

Comparative Analysis

When compared to similar compounds such as 4-methoxyaniline and 4-methoxyphenethylamine, this compound demonstrates enhanced biological activity due to its unique structural features that allow for greater interaction with biological targets.

Compound Key Features Biological Activity
This compound Methoxy group enhances lipophilicityAntimicrobial, Anticancer
4-Methoxyaniline Lacks additional methoxyphenyl groupModerate antimicrobial activity
4-Methoxyphenethylamine Ethylamine moiety instead of anilineLimited anticancer activity

Properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKTWVCMBZHHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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